
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzoic acid.
Reduction: 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the imidazole ring.
Applications De Recherche Scientifique
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is primarily related to its imidazole ring. The imidazole ring can interact with various biological targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through interactions with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(2-(1H-Imidazol-1-yl)ethoxy)phenylacetic acid
- 2-(1H-Imidazol-1-yl)ethan-1-ol
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is unique due to the presence of both an imidazole ring and a methoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses .
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-4-2-3-11(9-16)13(12)18-8-7-15-6-5-14-10-15/h2-6,9-10H,7-8H2,1H3 |
Clé InChI |
LSRNZYARBYPHLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OCCN2C=CN=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




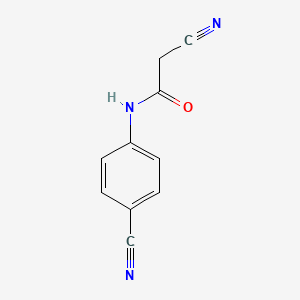
![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)
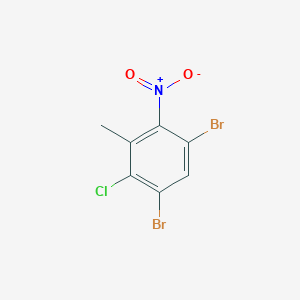
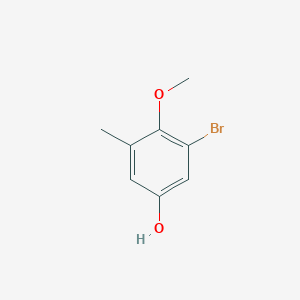
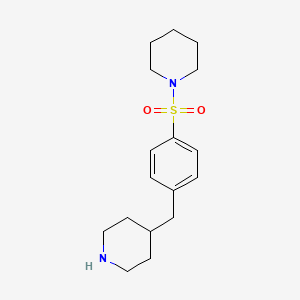

![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
![6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B12996902.png)
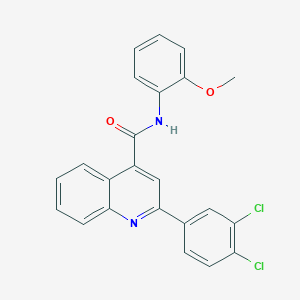

![Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12996905.png)
![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
